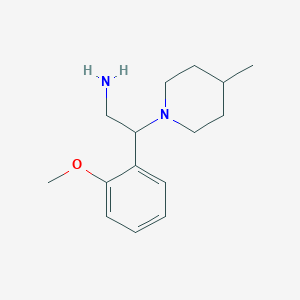

2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.

Methoxylation: The methoxy group is added via an etherification reaction, typically using methanol and an acid catalyst.

Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

Reduction: Reduction reactions can be used to modify the phenyl group or the piperidine ring.

Substitution: The compound can participate in substitution reactions, especially at the phenyl group or the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems, possibly as a ligand for receptors.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

2-Phenylpiperidine: Lacks the methoxy group and has different chemical properties.

4-Methylpiperidine: Lacks the phenyl and methoxy groups, leading to different reactivity.

2-(2-Hydroxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical and biological properties that are not found in similar compounds.

Biological Activity

2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine, also known by its CAS number 904805-93-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H24N2O

- Molecular Weight : 248.36 g/mol

- CAS Number : 904805-93-2

The compound exhibits a range of biological activities primarily through its interaction with various neurotransmitter systems and cellular pathways. Key mechanisms include:

- Serotonin Receptor Modulation : The compound is known to interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and circadian rhythms .

- Acetylcholinesterase Inhibition : Similar to other piperidine derivatives, it may inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy . This inhibition can enhance cholinergic signaling, potentially improving cognitive function.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures to this compound can exhibit neuroprotective properties. For instance, studies have shown that piperidine derivatives can improve cognitive deficits in animal models of Alzheimer's disease through AChE inhibition and modulation of neurotransmitter systems .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that piperidine derivatives could induce apoptosis in cancer cells and exhibit cytotoxicity comparable to established chemotherapeutic agents like bleomycin . The mechanism involves the activation of pathways that lead to cell cycle arrest and apoptosis in tumor cells.

Case Study 1: Neuroprotective Effects

In a study involving a mouse model of Alzheimer's disease, researchers evaluated the effects of a piperidine derivative on cognitive function. The results demonstrated significant improvements in memory retention and learning abilities, attributed to the compound's AChE inhibitory activity .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of piperidine derivatives against FaDu hypopharyngeal tumor cells. The findings revealed that these compounds not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways . The structure–activity relationship indicated that modifications to the piperidine ring could enhance biological activity.

Comparative Analysis of Similar Compounds

Properties

IUPAC Name |

2-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12-7-9-17(10-8-12)14(11-16)13-5-3-4-6-15(13)18-2/h3-6,12,14H,7-11,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVUKBXAFBXFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(CN)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.